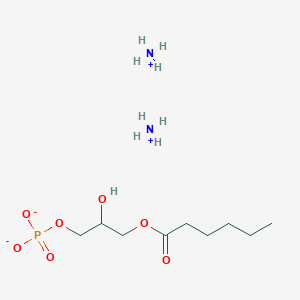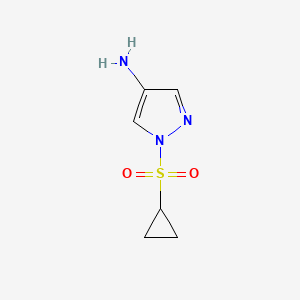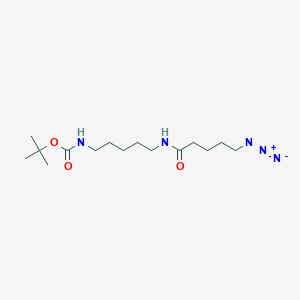
1-hexanoyl-2-hydroxy-sn-glycero-3-phosphate (aMMoniuM salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hexanoyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) is a lysophosphatidic acid (LPA) derivative. It is a phospholipid with a glycerol backbone, a hexanoyl group at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphate group at the sn-3 position. This compound is known for its role in various biological processes and is used in scientific research for its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-hexanoyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) can be synthesized through the esterification of glycerol-3-phosphate with hexanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions. The product is then purified through crystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of 1-hexanoyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) involves large-scale esterification processes. The reaction conditions are optimized for high yield and purity, often using automated systems for precise control of temperature, pH, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
1-hexanoyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the sn-2 position can be oxidized to form a ketone.
Reduction: The phosphate group can be reduced to form a phosphite.
Substitution: The hexanoyl group can be substituted with other acyl groups through transesterification.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acid or base catalysts are used in transesterification reactions.
Major Products Formed
Oxidation: Formation of 1-hexanoyl-2-keto-sn-glycero-3-phosphate.
Reduction: Formation of 1-hexanoyl-2-hydroxy-sn-glycero-3-phosphite.
Substitution: Formation of various acyl-substituted derivatives.
Applications De Recherche Scientifique
1-hexanoyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) is widely used in scientific research due to its role in:
Chemistry: Studying the properties and reactions of phospholipids.
Biology: Investigating cell signaling pathways and membrane dynamics.
Medicine: Exploring its potential as a biomarker for diseases and its role in drug delivery systems.
Industry: Used in the formulation of cosmetics and pharmaceuticals.
Mécanisme D'action
1-hexanoyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) exerts its effects by binding to G-protein coupled receptors (GPCRs) on the cell surface. This binding activates various intracellular signaling pathways, leading to effects such as cell proliferation, smooth muscle contraction, and neurotransmitter release. The compound’s interaction with GPCRs is crucial for its role in cellular communication and regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-oleoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt): Another LPA derivative with an oleoyl group instead of a hexanoyl group.
1-palmityl-2-hydroxy-sn-glycero-3-phosphate (sodium salt): Contains a palmityl group at the sn-1 position.
1-octadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt): Features an octadecyl group.
Uniqueness
1-hexanoyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) is unique due to its specific acyl chain length, which influences its interaction with cellular membranes and receptors. This specificity makes it a valuable tool in research for understanding the structure-activity relationships of phospholipids .
Propriétés
IUPAC Name |
diazanium;(3-hexanoyloxy-2-hydroxypropyl) phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19O7P.2H3N/c1-2-3-4-5-9(11)15-6-8(10)7-16-17(12,13)14;;/h8,10H,2-7H2,1H3,(H2,12,13,14);2*1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCGNSDRQMUKKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(COP(=O)([O-])[O-])O.[NH4+].[NH4+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H25N2O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12081770.png)




![Pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B12081799.png)


![O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12081816.png)


